molecular formula C10H8O3 B8395473 Benzopyran carboxylic acid

Benzopyran carboxylic acid

Cat. No.: B8395473
M. Wt: 176.17 g/mol
InChI Key: HMXJOWDZAJWLTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-carboxylic acid can be achieved through several methods. One common approach is the Knoevenagel condensation reaction, where salicylaldehyde reacts with malonic acid in the presence of a base such as piperidine . Another method involves the Pechmann condensation, which uses phenols and β-keto esters in the presence of acid catalysts like sulfuric acid or trifluoroacetic acid .

Industrial Production Methods

Industrial production of 2H-1-Benzopyran-2-carboxylic acid often involves the use of green chemistry principles to minimize environmental impact. This includes using green solvents, catalysts, and energy-efficient processes. For example, the use of ionic liquids as catalysts in the Pechmann condensation has been explored to enhance reaction efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form coumarin derivatives with different functional groups.

    Reduction: Reduction reactions can convert the lactone ring to a dihydro derivative.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are typical.

Major Products Formed

The major products formed from these reactions include various coumarin derivatives, such as hydroxycoumarins, methoxycoumarins, and aminocoumarins, which have distinct biological and chemical properties .

Scientific Research Applications

2H-1-Benzopyran-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran-2-carboxylic acid stands out due to its unique combination of a coumarin core with a carboxylic acid group, which enhances its solubility and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

2H-chromene-2-carboxylic acid

InChI

InChI=1S/C10H8O3/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-6,9H,(H,11,12)

InChI Key

HMXJOWDZAJWLTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(O2)C(=O)O

Origin of Product

United States

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